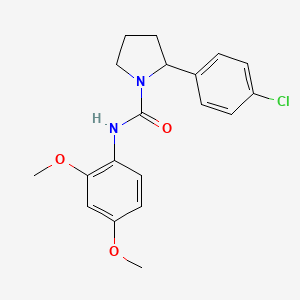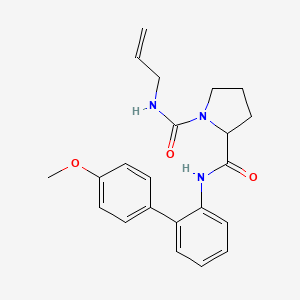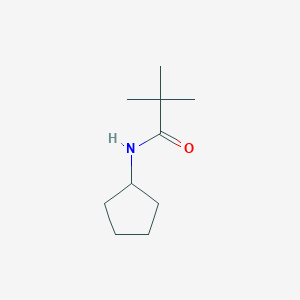
4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide, also known as MIBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MIBB belongs to the class of benzamide derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a useful tool for studying these biological processes.
However, one of the limitations of using 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide in lab experiments is its potential toxicity. Studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide and its potential side effects.
Another area of research is the development of new analogs of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide with improved therapeutic properties. By modifying the chemical structure of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide, it may be possible to enhance its anti-inflammatory, anti-cancer, and anti-microbial effects while reducing its toxicity.
Conclusion:
In conclusion, 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial effects, and has shown promise as a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide and its potential side effects, and to develop new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzoic acid with 2-methylphenylamine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide.
Applications De Recherche Scientifique
4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is its anti-inflammatory properties. Studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide has been found to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-4-2-3-5-17(14)20-18(22)16-8-6-15(7-9-16)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOTYTBZYBONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)